N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H26N4O4S and its molecular weight is 526.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Calcium Channel Antagonism
This compound may act as a calcium channel antagonist, which could be useful in treating conditions like hypertension, angina pectoris, and certain cardiac arrhythmias .
Enzyme Inhibition
It might inhibit enzymes such as dihydrofolate reductase (DHFR), which is a target for antitumor effects and has been shown to have good effects on carcinosarcoma in rats .
Anticancer Agent Synthesis
The compound could be used as a raw material in the synthesis of anticancer agents due to its structural similarity to other compounds used for this purpose .
Anti-Atherosclerotic Agent Synthesis
Similarly, it might be involved in the synthesis of anti-atherosclerotic agents .
Cholinesterase Inhibition Activity
Pyrrolopyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against cholinesterases, which are potential drugs for the treatment of Alzheimer’s Disease (AD) .
CDK2 Inhibition and Anti-Cancer Activity
Novel pyrrolopyrimidine derivatives have been tested against cancer cell lines and have shown significant anti-cancer activity, suggesting that this compound could also serve as a CDK2 inhibitor with potential anti-cancer properties .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-36-22-12-8-19(9-13-22)16-30-25(34)18-38-29-32-26-24(20-6-4-3-5-7-20)17-31-27(26)28(35)33(29)21-10-14-23(37-2)15-11-21/h3-15,17,31H,16,18H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBQPNZCZBHQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide |
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